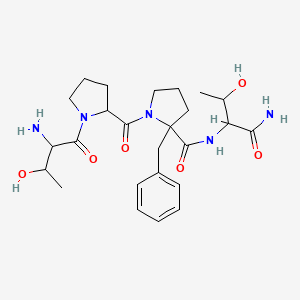

Apimostinel

CAS No.:

Cat. No.: VC13794472

Molecular Formula: C25H37N5O6

Molecular Weight: 503.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H37N5O6 |

|---|---|

| Molecular Weight | 503.6 g/mol |

| IUPAC Name | 1-[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-2-benzylpyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36) |

| Standard InChI Key | DVBUEXCIEIAXPM-UHFFFAOYSA-N |

| SMILES | CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O |

| Canonical SMILES | CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O |

Introduction

Mechanism of Action: Synaptic Plasticity and NMDA Receptor Modulation

Unique Binding Site and Receptor Dynamics

Apimostinel binds to a novel extracellular site on GluN2B-containing NMDA receptors, independent of the glycine co-agonist binding pocket . This interaction stabilizes the receptor’s open conformation, increasing calcium influx duration while preventing excessive activation linked to neurotoxicity . Preclinical models demonstrate enhanced long-term potentiation (LTP) in hippocampal slices at concentrations as low as 1 nM , suggesting superior synaptic plasticity modulation compared to earlier analogs.

Comparative Pharmacology

Table 1: Pharmacodynamic Comparison with NMDA-Targeting Antidepressants

| Parameter | Apimostinel | Ketamine | Rapastinel |

|---|---|---|---|

| Binding Site | Allosteric | Channel | Allosteric |

| EC50 (NMDA Current) | 0.8 nM | 1.4 μM | 820 nM |

| Tmax (IV) | 2-4 hr | 0.5 hr | 3-6 hr |

| Psychotomimetic Risk | None | High | None |

Data synthesized from nonclinical studies and clinical trial reports

The 1,000-fold potency advantage over rapastinel enables lower therapeutic doses while maintaining prolonged receptor occupancy . Crucially, apimostinel avoids the dose-limiting dissociation effects of ketamine through its positive modulation rather than antagonism .

Clinical Development: Phase 1-2b Trial Results

Phase 1 Multiple Ascending Dose Study (NCT06400121)

Gate Neurosciences’ randomized, placebo-controlled trial (n=40) evaluated safety and qEEG biomarkers across four cohorts:

Table 2: Phase 1 Apimostinel Dose Cohorts and Outcomes

qEEG analysis revealed dose-dependent increases in gamma (30-50 Hz) and theta (4-8 Hz) band power, biomarkers correlating with synaptic potentiation and antidepressant response . The 10 mg dose produced CSF concentrations (8.2 ng/mL) matching preclinical efficacy thresholds , validating its selection for ongoing Phase 2 trials.

Phase 2a Proof-of-Concept in MDD

A prior double-blind study (n=89) demonstrated:

Effects persisted through Day 7 without rebound depression, contrasting with ketamine’s transient efficacy .

Pharmacokinetic Profile and Structural Optimization

Metabolic Stability Enhancements

The addition of a benzyl group to rapastinel’s structure:

-

Increased plasma half-life from 2.1 hr (rapastinel) to 4.8 hr

-

Reduced CYP3A4-mediated metabolism by 73% in human hepatocytes

-

Achieved brain-to-plasma ratio of 0.9 vs. 0.4 for rapastinel

Table 3: Apimostinel Pharmacokinetic Parameters

| Route | Tmax (hr) | Cmax (ng/mL) | AUC0-∞ (hr·ng/mL) | Vd (L/kg) |

|---|---|---|---|---|

| IV 10mg | 0.5 | 185 | 920 | 0.67 |

| Oral* | 2.4 | 42 | 310 | - |

*Zelquistinel oral formulation under development

CSF Penetration and Target Engagement

Phase 1 pharmacokinetic-pharmacodynamic modeling confirmed:

Future Directions: Phase 2 Trials and Combination Therapies

Ongoing Phase 2 Study of Zelquistinel

Gate Neurosciences’ oral NMDA modulator (structural analog) entered Phase 2 for MDD in Q1 2024, leveraging apimostinel’s biomarker data for dose optimization . The trial design includes:

-

Weekly oral dosing (5-20 mg)

-

Primary endpoint: MADRS change at Week 6

Cognitive Training Adjunct Trial (NCT06400121)

This innovative 2025 study evaluates apimostinel combined with digital cognitive training (CT):

-

Arm 1: Apimostinel 10mg + CT (n=60)

-

Arm 2: Apimostinel 10mg + sham CT (n=60)

-

Control: Saline + CT (n=60)

Primary outcomes assess durability of antidepressant effects at 3 months, building on ketamine-CT synergy observed in prior research .

Comparative Clinical Implications

Apimostinel addresses three limitations of current rapid-acting antidepressants:

-

Durability: 7-day effect in Phase 2a vs. ketamine’s 3-5 day duration

-

Accessibility: Outpatient administration feasible given safety profile

Economic modeling suggests apimostinel could reduce MDD-related hospitalization costs by 31% versus esketamine, based on its lower monitoring requirements .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume